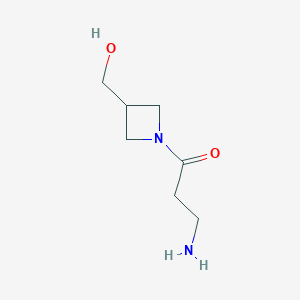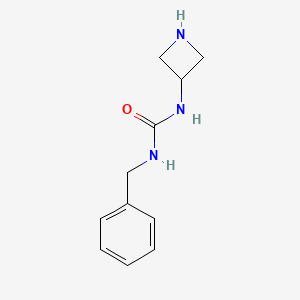
5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-1H-indole
Vue d'ensemble
Description
5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-1H-indole is a complex organic compound that features a unique combination of tetrahydropyran, pyrazole, and indole moieties. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-1H-indole typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyran and pyrazole intermediates, followed by their coupling with an indole derivative.
-
Preparation of Tetrahydropyran Intermediate
- The tetrahydropyran ring can be synthesized via the oxa-6π-electrocyclization of dienones .
- Reaction conditions: Mild conditions with specific catalysts to ensure high yield and stereoselectivity.
-
Preparation of Pyrazole Intermediate
- Pyrazole derivatives can be synthesized through the reaction of hydrazines with 1,3-dicarbonyl compounds .
- Reaction conditions: Typically carried out under reflux with an appropriate solvent.
-
Coupling with Indole Derivative
- The final step involves coupling the prepared tetrahydropyran and pyrazole intermediates with an indole derivative using cross-coupling reactions such as Suzuki-Miyaura .
- Reaction conditions: Use of palladium catalysts and specific ligands to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-1H-indole can undergo various types of chemical reactions, including:
-
Oxidation
- Common reagents: Potassium permanganate, chromium trioxide.
- Major products: Oxidized derivatives of the indole and pyrazole rings.
-
Reduction
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Reduced forms of the pyrazole and tetrahydropyran rings.
-
Substitution
- Common reagents: Halogenating agents, nucleophiles.
- Major products: Substituted derivatives on the indole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions with strong oxidizing agents.
Reduction: Conducted under anhydrous conditions with strong reducing agents.
Substitution: Performed in polar solvents with appropriate catalysts to facilitate the substitution reactions.
Applications De Recherche Scientifique
5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-1H-indole has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine
- Explored as a lead compound in drug discovery programs targeting various diseases.
- Studied for its potential as a therapeutic agent due to its unique structural features.
-
Industry
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mécanisme D'action
The mechanism of action of 5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
-
Molecular Targets
- Potential targets include enzymes, receptors, and proteins involved in various biological processes.
-
Pathways Involved
- The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(tetrahydro-2H-pyran-2-yl)-2-furaldehyde
- Tetrahydro-4H-chromene derivatives
- Dihydropyrano[3,2-c]chromenes
Uniqueness
5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-1H-indole stands out due to its unique combination of tetrahydropyran, pyrazole, and indole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
5-[1-(oxan-2-yl)pyrazol-4-yl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-8-20-16(3-1)19-11-14(10-18-19)12-4-5-15-13(9-12)6-7-17-15/h4-7,9-11,16-17H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZMVLJZFOSAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C=N2)C3=CC4=C(C=C3)NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 5-amino-2-[3-(diethylamino)phenoxy]benzoate](/img/structure/B1474909.png)


![1-{[(2-Methyloxolan-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1474917.png)
![1,1,1-Trifluoro-3-[(2-methylfuran-3-yl)sulfanyl]propan-2-ol](/img/structure/B1474919.png)
![(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474920.png)
![(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474922.png)




